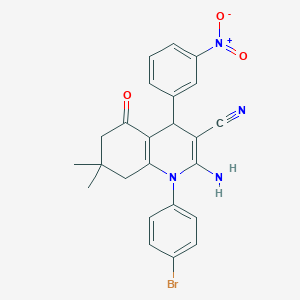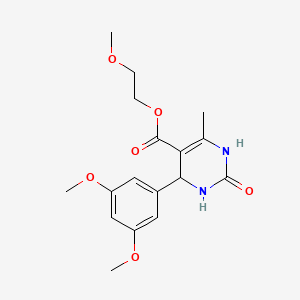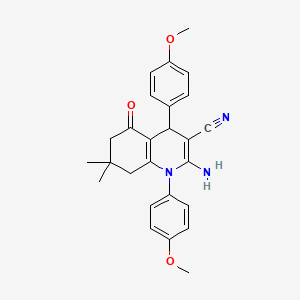![molecular formula C22H15BrFNO B11538255 (2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic molecule characterized by the presence of bromine, fluorine, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base.
Aldol Condensation: The intermediate Schiff base is then subjected to aldol condensation with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: It is explored for its use in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis:
Mécanisme D'action
The mechanism of action of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
- (2E)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
Uniqueness
The presence of bromine and fluorine atoms in (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C22H15BrFNO |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
(E)-1-[4-[(4-bromophenyl)methylideneamino]phenyl]-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H15BrFNO/c23-19-8-1-17(2-9-19)15-25-21-12-6-18(7-13-21)22(26)14-5-16-3-10-20(24)11-4-16/h1-15H/b14-5+,25-15? |
Clé InChI |
AMKBWIFLWCJTRQ-CTTWKOHPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)

![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
![4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine](/img/structure/B11538190.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538192.png)
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one](/img/structure/B11538199.png)

![4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
![6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11538220.png)

![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11538233.png)
